molecular formula C8H12N2O2 B13342164 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Cat. No.: B13342164
M. Wt: 168.19 g/mol
InChI Key: IEMYYUCGGLEETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. numberanalytics.comijraset.com Its unique structure, which includes one pyrrole-like nitrogen and one pyridine-like nitrogen, imparts a distinct combination of chemical properties. researchgate.net Pyrazoles are aromatic, possessing six delocalized π-electrons, which contributes to their relative stability. ijraset.com This aromaticity and the presence of the nitrogen atoms allow for a wide range of chemical modifications. researchgate.net

From a synthetic standpoint, the amphoteric nature of the pyrazole core allows for the straightforward introduction of various functional groups. researchgate.net Electrophilic substitution reactions preferentially occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. mdpi.comnih.gov The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry, as it is a key pharmacophore in numerous biologically active compounds. nih.govnih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comresearchgate.netnih.gov This wide-ranging bioactivity has led to the incorporation of the pyrazole scaffold into several commercially available drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. researchgate.netmdpi.com

Role of Butanoic Acid Moiety in Organic Synthesis

Butanoic acid, a four-carbon carboxylic acid also known as butyric acid, is a versatile building block in organic synthesis. ontosight.ai As a short-chain fatty acid, it is found naturally in animal fats and plant oils. wikipedia.org Its primary utility in synthesis stems from the reactivity of its carboxylic acid group. This functional group can readily undergo various transformations, most notably esterification to form butyrate (B1204436) esters, which are widely used as fragrance and flavoring agents. wikipedia.orgbyjus.com

Beyond the synthesis of simple esters, butanoic acid and its derivatives are important precursors for more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The butanoic acid moiety can be modified to introduce other functional groups, enhancing the structural diversity of synthetic products. Furthermore, it is used in polymer chemistry for the production of cellulose (B213188) acetate (B1210297) butyrate (CAB), a thermoplastic that is more resistant to degradation than cellulose acetate and is used in a variety of coatings and tools. wikipedia.orgbyjus.com The size and chemical nature of the butanoic acid chain also allow it to serve as a flexible linker or spacer in the design of larger molecules. researchgate.net

Overview of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid as a Key Chemical Entity

This compound is a specific chemical entity that integrates the key features of both the pyrazole and butanoic acid scaffolds. Its structure consists of a butanoic acid backbone where the carbon atom at the second position (the alpha-carbon) is attached to the C4 position of a pyrazole ring. The pyrazole ring is further substituted with a methyl group at the N1 position.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₂N₂O₂
CAS Number 1250158-33-8 bldpharm.com

Detailed research focused exclusively on this specific compound is limited; however, its structure suggests potential applications derived from its constituent parts. The presence of the pyrazole core, a known pharmacophore, indicates potential biological activity. The butanoic acid moiety provides a carboxylic acid handle that can be used for further chemical modifications, such as forming amides or esters to create prodrugs or new chemical libraries.

Recent research has focused on novel methods for synthesizing related structures. For instance, a cascade annulation/ring-opening reaction has been developed using a copper(II) catalyst to synthesize various 4-(pyrazol-4-yl)butanoic acid and 5-(pyrazol-4-yl)pentanoic acid derivatives. rsc.orgresearchgate.net This methodology involves the reaction of hydrazones and exocyclic dienones, which first form a spiro pyrazoline intermediate that subsequently undergoes a nucleophilic ring opening by water to yield the final product. rsc.orgresearchgate.net Such synthetic advancements are crucial for accessing compounds like this compound and enabling the exploration of their properties.

Research Gaps and Future Directions in Pyrazole-Butanoic Acid Chemistry

While the individual chemistries of pyrazole and butanoic acid are well-established, the exploration of molecules that combine them, such as this compound, represents a promising and evolving field. A primary research gap is the limited number of studies dedicated to the systematic synthesis and biological evaluation of this specific class of compounds.

Future research in this area could focus on several key directions:

Development of Novel Synthetic Routes: Creating more efficient, stereoselective, and scalable synthetic methods to produce a wide variety of pyrazole-substituted alkanoic acids is essential. numberanalytics.com This would involve expanding the substrate scope of existing reactions and exploring new catalytic systems. ias.ac.in

Exploration of Biological Activity: Given the extensive pharmacological profile of pyrazoles, a key future direction is the synthesis of libraries of pyrazole-butanoic acid derivatives for screening against various biological targets. numberanalytics.comresearchgate.net This could lead to the discovery of new therapeutic agents with potential applications in areas such as inflammation, cancer, or infectious diseases.

Materials Science Applications: The unique electronic and coordination properties of the pyrazole ring suggest that these compounds could be investigated as ligands in coordination chemistry or as building blocks for novel functional materials, such as polymers or metal-organic frameworks. numberanalytics.comnumberanalytics.com

Addressing these research gaps will deepen the understanding of pyrazole-butanoic acid chemistry and could unlock the full potential of these hybrid molecules in medicine and materials science. ias.ac.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)butanoic acid

InChI

InChI=1S/C8H12N2O2/c1-3-7(8(11)12)6-4-9-10(2)5-6/h4-5,7H,3H2,1-2H3,(H,11,12)

InChI Key

IEMYYUCGGLEETN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN(N=C1)C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 4 Yl Butanoic Acid and Its Analogues

Retrosynthetic Analysis of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the C-C bond between the pyrazole (B372694) ring and the butanoic acid side chain, as well as the bonds within the pyrazole ring itself.

One key disconnection is at the C4 position of the pyrazole ring, separating the (1-methyl-1H-pyrazol-4-yl) moiety and a four-carbon synthon that can be elaborated into the butanoic acid group. This suggests a synthetic strategy where a pre-functionalized pyrazole is coupled with a suitable butanoic acid precursor.

Another strategic disconnection involves breaking the pyrazole ring. This leads back to acyclic precursors, such as a 1,3-dicarbonyl compound and methylhydrazine, which can undergo a cyclocondensation reaction to form the substituted pyrazole core. The butanoic acid side chain, or a precursor, could be attached to the 1,3-dicarbonyl compound prior to the cyclization step.

Classical and Modern Approaches for Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of the synthesis of this compound. Various classical and modern synthetic methods are available for constructing this heterocyclic system.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.combeilstein-journals.orgyoutube.comwikipedia.org In the context of the target molecule, this would involve the reaction of a suitably substituted 1,3-dicarbonyl compound with methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. youtube.com A significant challenge in this approach can be the control of regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to a mixture of regioisomers. mdpi.combeilstein-journals.org

Reagent 1Reagent 2ConditionsProductRef
1,3-DiketoneHydrazine derivativeAcid or base catalysis, often with heatingSubstituted pyrazole mdpi.comresearchgate.net
α,β-Unsaturated ketone/aldehydeHydrazine derivativeTypically involves oxidation of the initially formed pyrazolineSubstituted pyrazole nih.govpharmaguideline.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of C-C bonds, which can be applied to pyrazole synthesis. rsc.orgresearchgate.net These methods often involve the coupling of a pre-functionalized pyrazole with another coupling partner. For instance, a halogenated pyrazole can undergo a Suzuki coupling with an organoboron reagent or a Sonogashira coupling with a terminal alkyne. While these reactions are highly efficient for functionalizing a pre-existing pyrazole ring, they are generally less common for the initial construction of the ring itself. rsc.orgresearchgate.net However, they are invaluable for creating a diverse range of substituted pyrazole analogues.

ReactionPyrazole SubstrateCoupling PartnerCatalystProductRef
Suzuki CouplingHalogenated pyrazoleBoronic acid/esterPalladium catalystAryl/alkyl-substituted pyrazole acs.org
Sonogashira CouplingHalogenated pyrazoleTerminal alkynePalladium/Copper catalystAlkynyl-substituted pyrazole acs.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is another powerful tool for constructing the pyrazole ring. acs.orgresearchgate.net This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene. acs.org The in situ generation of diazo compounds from precursors like N-tosylhydrazones is a common strategy to avoid handling these potentially hazardous reagents. organic-chemistry.org This approach offers a high degree of regioselectivity in many cases. organic-chemistry.org

1,3-Dipole SourceDipolarophileConditionsProductRef
Diazo compound (in situ generated)AlkyneOften metal-catalyzed or thermalSubstituted pyrazole acs.orgorganic-chemistry.org
Nitrile imineAlkene/AlkyneBase-promotedSubstituted pyrazole/pyrazoline rsc.orgrsc.org

Methods for Butanoic Acid Side Chain Introduction and Functionalization

Once the 1-methyl-1H-pyrazole core is established, the next critical step is the introduction of the butanoic acid side chain at the C4 position. The C4 position of the pyrazole ring is generally nucleophilic and susceptible to electrophilic substitution. pharmaguideline.com

A common approach involves a cascade annulation/ring-opening reaction. For example, a reaction between a hydrazone and an exocyclic dienone, catalyzed by copper(II), can lead to the formation of 4-(pyrazol-4-yl) butanoic acid derivatives. researchgate.netresearchgate.netnih.govrsc.org This method provides a direct route to the desired substitution pattern.

Another strategy could involve the functionalization of a pre-existing pyrazole. For instance, a 4-halo-1-methyl-1H-pyrazole could undergo a transition metal-catalyzed cross-coupling reaction with a suitable four-carbon building block that already contains the carboxylic acid functionality or a precursor that can be readily converted to it.

Alternatively, the butanoic acid side chain, or a protected version of it, could be incorporated into one of the acyclic precursors before the pyrazole ring formation. For instance, a 1,3-dicarbonyl compound bearing the butanoic acid ester at the appropriate position could be cyclized with methylhydrazine. Subsequent hydrolysis of the ester would then yield the final product.

Alkylation and Acylation Strategies

Alkylation and acylation are fundamental reactions for modifying the pyrazole core and introducing substituents.

Alkylation: The nitrogen atoms of the pyrazole ring can be alkylated to introduce groups like the methyl group in this compound. N-alkylation of pyrazoles can be achieved using various alkylating agents. A method utilizing trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst provides an alternative to methods requiring strong bases or high temperatures. researchgate.net This approach allows for the N-alkylation of pyrazoles with benzylic, phenethyl, and benzhydryl trichloroacetimidates, yielding moderate to good amounts of the N-alkyl pyrazole products. researchgate.netmdpi.com For unsymmetrical pyrazoles, the alkylation site is often determined by steric effects, favoring the less hindered nitrogen atom. researchgate.netmdpi.com

Acylation: Friedel-Crafts acylation is a classic method for introducing an acyl group to an aromatic ring, including the pyrazole nucleus. masterorganicchemistry.com This reaction typically involves an acyl halide and a Lewis acid catalyst. The resulting acyl group can then be a precursor for further modifications. For instance, reduction of the ketone formed via acylation can lead to an alkyl substituent. masterorganicchemistry.com

Carboxylic Acid Formation and Modification

The introduction and modification of a carboxylic acid group are crucial steps in the synthesis of the target compound and its analogues.

Formation of the Carboxylic Acid Moiety: Several methods exist for introducing a carboxylic acid group onto a pyrazole ring. nih.govresearchgate.net These include:

Oxidation: Oxidation of pre-existing alkyl or formyl groups on the pyrazole ring. nih.govresearchgate.net

Carboxylation: Direct carboxylation of pyrazole derivatives. For example, bis(pyrazol-1-yl)alkanes can be carboxylated using oxalyl chloride. nih.gov This reaction proceeds through an intermediate acid chloride which is then hydrolyzed. nih.govresearchgate.net

From other functional groups: Hydrolysis of trichloromethyl derivatives or substitution of halogens via organolithium intermediates are also viable routes. nih.govresearchgate.net

A notable cascade reaction involves the aerobic, copper(II)-catalyzed reaction between hydrazones and exocyclic dienones. researchgate.netrsc.orgnih.govresearchgate.net This method first produces a spiro pyrazoline, which then undergoes a nucleophilic ring-opening by water to yield pyrazolyl pentanoic and butanoic acid derivatives. researchgate.netrsc.orgnih.govresearchgate.net

Modification of the Carboxylic Acid: Once the carboxylic acid is in place, it can be converted into various derivatives such as esters, amides, and nitriles. researchgate.net For example, pyrazole-3-carboxylic acid can be transformed into its acid chloride, which is a versatile intermediate for creating ester and amide derivatives through reactions with alcohols or N-nucleophiles. niscpr.res.inresearchgate.net

Starting Material(s)Reagents and ConditionsProduct TypeReference(s)
Hydrazones and Exocyclic DienonesCuCl₂·2H₂O, aerobic conditionsPyrazolyl pentanoic/butanoic acid derivatives researchgate.netrsc.orgnih.govresearchgate.net
Bis(pyrazol-1-yl)alkanesOxalyl chloride, followed by hydrolysis4,4′-dicarboxylic derivatives nih.gov
1H-pyrazole-3-carboxylic acidThionyl chloride, then alcohol/aminePyrazole-3-carboxylate esters/amides researchgate.netniscpr.res.inresearchgate.net
Diethyl oxalate (B1200264) and Acetophenone derivativesSodium ethoxide, then hydrazine hydrateEthyl 5-(substituted)-1H-pyrazole-3-carboxylates researchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of techniques that are not only efficient but also environmentally benign.

Microwave-Assisted Synthesis

Microwave irradiation has become a widely used technique for accelerating organic reactions. rsc.org It often leads to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.comnih.govresearchgate.net The synthesis of various pyrazole derivatives, including those with carboxylic acid functionalities, has been successfully achieved using microwave assistance. tandfonline.comnih.govmdpi.comdergipark.org.tr For example, the Vilsmeier cyclization of hydrazones of β-keto esters to produce 1H-pyrazole-4-carboxylic acid esters showed considerably increased yields and shorter reaction times under microwave irradiation compared to conventional heating. tandfonline.com In some cases, reactions can be completed in a matter of minutes under microwave conditions, a dramatic improvement over the hours or even days required for traditional methods. nih.govdergipark.org.tr

Reaction TypeConventional Method TimeMicrowave-Assisted TimeYield ImprovementReference(s)
Vilsmeier Cyclization of Hydrazones4 hours3 minutesConsiderable tandfonline.com
Multistep synthesis of 4-(pyrazol-1-yl)carboxanilides~2 daysa few minutesSignificant nih.gov
Synthesis of pyrazole-4-carbaldehyde derivativesNot specified2-4 minutesHigh yield dergipark.org.tr

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonication, is another green chemistry technique that can enhance reaction rates and yields. rsc.org It is considered a valuable alternative, particularly for processes that require milder conditions. rsc.org The synthesis of pyrazoline and pyrazolone (B3327878) derivatives has been effectively carried out using ultrasound assistance. nih.govasianpubs.orgnih.govresearchgate.net This method can tremendously enhance reaction rates compared to conventional approaches. asianpubs.org For example, 1,5-disubstituted pyrazoles were synthesized in high yields within 75-90 minutes under ultrasound irradiation at 60 °C. asianpubs.org

Mechanochemical Synthesis

Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, is a key technique in green chemistry. rsc.org Ball milling is a common mechanochemical method. thieme-connect.com This approach can shorten reaction times, improve yields, and avoid the use of potentially harmful solvents. thieme-connect.com The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines using mechanochemical ball milling is a prime example. This solvent-free method employs inexpensive reagents and simplifies the work-up process, making it a greener alternative to traditional solvent-based syntheses. thieme-connect.com

Sustainable and Efficient Reaction Conditions

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives. This includes the use of:

Greener catalysts: Utilizing inexpensive and environmentally benign catalysts, such as copper(II) in the synthesis of pyrazolyl pentanoic and butanoic acids. researchgate.netrsc.orgnih.govresearchgate.net

Solvent-free conditions: As seen in mechanochemical synthesis, eliminating solvents reduces waste and potential environmental impact. thieme-connect.com

Energy efficiency: Techniques like microwave and ultrasound irradiation often require less energy than prolonged conventional heating. rsc.org

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

These advanced techniques and sustainable approaches are crucial for the modern synthesis of complex molecules like this compound, ensuring that the chemical industry moves towards more environmentally responsible practices.

Total Synthesis Strategies for Complex Derivatives

While specific total syntheses of complex natural products commencing from this compound are not extensively documented in publicly available literature, the principles of synthetic organic chemistry allow for the outlining of plausible strategies. These approaches would typically involve the use of the pyrazole butanoic acid as a key building block, which can be elaborated through various chemical transformations. The core of these strategies often revolves around the formation of amide, ester, or carbon-carbon bonds to append additional molecular complexity.

A general and illustrative approach for the incorporation of this compound into a more complex derivative, such as a sophisticated amide, would commence with the activation of the carboxylic acid moiety. This activation is a critical step to enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by an amine.

The synthetic sequence can be conceptualized as follows:

Step 1: Activation of the Carboxylic Acid The synthesis would begin with the activation of this compound. This is commonly achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride, a mixed anhydride, or an active ester. A widely used method involves the use of coupling agents.

Illustrative Reaction Scheme:

The following table outlines the key transformations in a hypothetical total synthesis of a complex amide derivative incorporating the this compound core.

StepReactantsReagents and ConditionsProduct
1 This compound, Amine (R-NH₂)Coupling agent (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF)N-substituted-2-(1-methyl-1H-pyrazol-4-yl)butanamide

This generalized scheme highlights a modular approach, where the complexity of the final molecule can be readily varied by employing different amines in the coupling step. The efficiency of this amide bond formation is typically high, and the reaction conditions are generally mild, which is advantageous when dealing with sensitive functional groups that may be present in the amine component.

Further elaboration of the resulting amide could then be undertaken to complete the synthesis of the target complex derivative. These subsequent steps would be highly dependent on the specific structure of the final molecule and could involve a wide range of organic transformations, such as protection/deprotection sequences, cross-coupling reactions, or further functional group interconversions.

The strategic use of this compound as a foundational building block provides a convergent and flexible approach to the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and drug discovery.

Computational Investigations of 2 1 Methyl 1h Pyrazol 4 Yl Butanoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, with a good balance between accuracy and computational cost. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. nih.gov For 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d) or higher, would be performed to obtain this optimized geometry. biointerfaceresearch.comnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

Due to the flexible butanoic acid side chain, the molecule can exist in various spatial arrangements known as conformers. Conformational analysis is crucial for identifying the most stable conformer(s) and understanding the molecule's preferred shape, which can influence its interactions and properties. bohrium.com Studies on similar flexible molecules have shown that both folded and open conformations can exist, and DFT calculations can determine their relative energies to identify the most stable form in the gaseous state. bohrium.com

Table 1: Predicted Geometrical Parameters for this compound Note: This table contains hypothetical data based on typical values for similar molecular structures, as specific experimental or computational results for this exact compound are not available in the cited literature.

ParameterBond/AnglePredicted Value
Bond Length (Å)C=O (carbonyl)1.22
C-O (hydroxyl)1.35
N-N (pyrazole)1.36
C-C (pyrazole)1.39
Bond Angle (°)O=C-O123.5
C-N-N (pyrazole)108.0
C-C-C (butanoic acid)112.0

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity and stability. researchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap indicates that the molecule is more reactive. These parameters are calculated from the optimized molecular geometry.

Table 2: Predicted Frontier Molecular Orbital Energies Note: This table contains hypothetical data based on typical values for similar molecular structures.

ParameterPredicted Energy (eV)
EHOMO-6.85
ELUMO-1.20
Energy Gap (ΔE)5.65

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. wikipedia.orgnih.gov This method is used to investigate intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor NBO to an empty acceptor NBO. nih.gov

Table 3: NBO Second-Order Perturbation Analysis of Intramolecular Interactions Note: This table contains hypothetical data illustrating typical donor-acceptor interactions.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(O) of C=Oπ(C-O) of carboxyl25.5
π(C=C) of pyrazole (B372694)π(N-N) of pyrazole18.2
σ(C-H) of methylπ*(C=C) of pyrazole5.1

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.orgwalisongo.ac.id The ESP surface is colored according to the local electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an ESP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a high positive potential (blue), highlighting its acidic nature and role as a hydrogen bond donor. nih.govmdpi.com

DFT methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for validating experimental data and aiding in structural characterization. nih.govuomphysics.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. nih.gov These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). The predicted IR spectrum for this compound would show characteristic peaks, such as a broad O-H stretching band for the carboxylic acid and C=O stretching vibrations, which can be compared with experimental IR spectra for confirmation of the structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Theoretical NMR spectra help in assigning the signals observed in experimental spectra to specific atoms within the molecule. nih.gov For the target compound, distinct chemical shifts would be predicted for the protons and carbons of the pyrazole ring, the methyl group, and the butanoic acid chain. yale.edu

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions can be simulated using Time-Dependent DFT (TD-DFT). nih.gov This calculation predicts the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. nih.gov The analysis of the orbitals involved in these transitions provides insight into the nature of the electronic excitations (e.g., π→π* or n→π* transitions). researchgate.netresearchgate.net

Table 4: Predicted Spectroscopic Data for this compound Note: This table contains plausible hypothetical data based on general principles and data for similar compounds.

SpectroscopyParameterPredicted Value
IRν(O-H) stretch (acid)~3300 cm-1 (broad)
ν(C=O) stretch (acid)~1720 cm-1
1H NMRδ(COOH)~12.0 ppm
δ(N-CH3)~3.8 ppm
δ(CH2-CH3)~0.9 ppm
13C NMRδ(C=O)~178 ppm
δ(N-CH3)~35 ppm
UV-Vis (TD-DFT)λmax~220 nm (π→π*)

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. tandfonline.com

For this compound, MD simulations could be performed in a solvent such as water to understand its solvation properties and conformational flexibility in an aqueous environment. uomustansiriyah.edu.iqrdd.edu.iq These simulations can reveal stable hydrogen bonding patterns with water molecules and provide insight into how the molecule behaves in a biological context. uomustansiriyah.edu.iq Furthermore, MD simulations are instrumental in studying the interaction of a molecule with a biological target, such as a protein. nih.gov By simulating the molecule-protein complex, researchers can assess the stability of the binding mode, identify key interacting amino acid residues, and understand the dynamic nature of the interaction, which is crucial in fields like drug discovery. nih.govnih.govnih.gov

Conformational Flexibility and Stability

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational studies on pyrazole derivatives often employ quantum chemical calculations to determine stable conformations and the energy barriers between them. For this compound, the rotation around the single bonds connecting the pyrazole ring, the butanoic acid chain, and the carboxylic acid group gives rise to various possible conformers.

Theoretical studies on related pyrazole carboxylic acids have utilized Density Functional Theory (DFT) to optimize molecular geometries and calculate vibrational frequencies. researchgate.net These studies help in identifying the most stable conformers in the gaseous phase. For instance, calculations can reveal the preferred orientation of the butanoic acid side chain relative to the pyrazole ring, which can be crucial for its interaction with biological targets.

Table 1: Calculated Relative Energies of Different Conformers of a Model Pyrazole Acetic Acid Derivative

Conformer Dihedral Angle (N1-C4-Cα-Cβ) Relative Energy (kcal/mol)
A 60° 0.00
B 180° 1.25

Note: Data is hypothetical and illustrative of typical computational findings for related molecules.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the conformation and properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the stability of molecular structures. nih.gov Studies on pyrazole and its derivatives have shown that polar solvents can stabilize certain conformations over others due to dipole-dipole interactions and hydrogen bonding. iau.ir

For this compound, the carboxylic acid group is particularly susceptible to solvent effects. In polar protic solvents like water, hydrogen bonding between the carboxylic acid and solvent molecules would be a dominant factor in determining the preferred conformation. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding might be more favorable.

Table 2: Calculated Solvation Free Energy of a Pyrazole Carboxylic Acid Derivative in Different Solvents

Solvent Dielectric Constant Solvation Free Energy (kcal/mol)
Gas Phase 1 0
Chloroform 4.8 -5.2
Methanol 32.6 -9.8

Note: Data is hypothetical and based on general principles of solvation for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as inhibitors of various enzymes. researchgate.net

These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a predictive model. Descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). A typical QSAR study involves:

Data Set Selection: A group of pyrazole derivatives with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A 4D-QSAR study on pyrazole pyridine (B92270) carboxylic acid derivatives has demonstrated the use of the electron conformational-genetic algorithm to identify pharmacophores and predict biological activity. nih.gov

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics applies informatics methods to solve chemical problems, particularly in the context of drug discovery. tojqi.netresearchgate.net Virtual screening is a key chemoinformatic technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govacs.orgchemmethod.com

For pyrazole derivatives, virtual screening can be used to identify new potential inhibitors for specific biological targets. The process generally involves:

Target Selection and Preparation: A 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB).

Ligand Library Preparation: A large database of compounds, which could include novel pyrazole derivatives, is prepared for docking.

Molecular Docking: Each ligand is "docked" into the active site of the target protein, and a scoring function is used to estimate the binding affinity.

Hit Selection and Refinement: The top-scoring compounds are selected as "hits" for further experimental testing.

In silico studies have been successfully used to identify promising pyrazole derivatives as potential therapeutic agents. nih.govekb.eg These computational approaches significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

Structure Activity Relationship Sar Studies of 2 1 Methyl 1h Pyrazol 4 Yl Butanoic Acid Analogues

Rationale and Methodologies for SAR Derivations

The primary rationale for conducting SAR studies on analogues of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid is to optimize its therapeutic potential. This involves dissecting the molecule into distinct regions—the pyrazole (B372694) ring, the N1-substituent, the C4-position, and the butanoic acid side chain—and evaluating the impact of modifications within each region. acs.org The objectives of these studies typically include enhancing potency, improving selectivity for the desired biological target over others, and optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Methodologically, SAR exploration begins with the synthesis of a focused library of analogues. nih.gov These synthetic efforts employ various chemical strategies to introduce diversity at specific points on the molecular scaffold. For instance, different substituents can be introduced at the N1 position of the pyrazole ring, or the butanoic acid side chain can be varied in length, branching, or by replacing the carboxylic acid with bioisosteric functional groups. nih.govnih.gov

Once synthesized, these analogues are subjected to a battery of in vitro biological assays to quantify their activity. Common techniques include radioligand binding assays to determine a compound's affinity for a specific receptor or enzyme, and functional assays to measure its actual biological effect (e.g., inhibition or activation). The results, often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are then compared across the series of analogues. This comparative analysis allows researchers to deduce critical SAR trends that correlate specific structural changes with observed changes in biological activity. nih.gov

Influence of Substituents on the Pyrazole Ring

The pyrazole core is a five-membered aromatic heterocycle whose electronic and steric properties are highly influenced by the nature and position of its substituents. researchgate.netnih.gov Modifications on the ring, particularly at the N1 and C4 positions, are critical for modulating the compound's interaction with its biological target.

The substituent at the N1 position of the pyrazole ring plays a significant role in defining the molecule's properties. The alkylation of unsymmetrically substituted pyrazoles can result in a mixture of two isomers, and the ratio depends on the nature of the substituent and the reaction conditions. nih.gov In the case of the parent compound, this position is occupied by a methyl group. Altering this group can have profound effects on activity.

Studies on other pyrazole-based inhibitors have shown that replacing an unsubstituted N1-H with small alkyl or lipophilic moieties can significantly alter potency. For example, in one series of pyrazole-based inhibitors, the introduction of methyl or phenyl moieties at the N1 position resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted analogue. nih.gov Conversely, in other contexts, N-alkylation is a crucial feature for potent biological activity. semanticscholar.org The size, lipophilicity, and electronic nature of the N1-substituent can influence the molecule's orientation within a binding pocket and its metabolic stability. For instance, larger groups may provide additional beneficial interactions or, conversely, may introduce steric hindrance that prevents optimal binding.

Table 1: Illustrative SAR of N1-Substituent Modifications This table illustrates general trends observed in SAR studies of pyrazole derivatives and is not based on experimental data for this specific compound series.

Compound IDN1-SubstituentC4-SubstituentRelative PotencyRationale for Change
Parent Methyl2-Butanoic acidBaselineSmall, lipophilic group.
Analogue A Hydrogen2-Butanoic acidVariableN1-H can act as a hydrogen bond donor, potentially increasing or decreasing affinity depending on the target. nih.gov
Analogue B Ethyl2-Butanoic acidSimilar/Slight DecreaseMinimal change in size and electronics may have little impact.
Analogue C Phenyl2-Butanoic acidDecreasedIncreased steric bulk may hinder optimal binding within the target site. nih.gov
Analogue D Benzyl2-Butanoic acidVariableLarger group offers potential for additional hydrophobic or π-stacking interactions.

The substitution pattern on the pyrazole ring is a critical determinant of biological activity. researchgate.net Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position, making it a common site for introducing side chains designed to interact with biological targets. mdpi.comglobalresearchonline.net The placement of the butanoic acid side chain at this position is therefore a key structural feature.

The C4-linker connects the pyrazole core to the acidic functional group. Its length, rigidity, and composition are crucial for positioning the carboxylic acid in the correct orientation to interact with key residues (e.g., basic amino acids like arginine or lysine) in a binding site. The butanoic acid chain provides a degree of flexibility, allowing the molecule to adopt a favorable conformation for binding. nih.gov SAR studies on C4-substituted pyrazoles often focus on optimizing this linker to achieve the ideal distance and geometry for maximal target engagement. researchgate.net

Modifications to the Butanoic Acid Side Chain

The butanoic acid side chain is a critical functional element, often responsible for key ionic or hydrogen-bonding interactions with the biological target. Its structure can be systematically modified to fine-tune activity and improve physicochemical properties.

The length of the alkyl chain connecting the pyrazole ring to the carboxylic acid can significantly impact potency. Altering the chain length effectively changes the spatial location of the acidic headgroup. A shorter chain (e.g., acetic or propanoic acid) or a longer chain (e.g., pentanoic acid) might position the carboxylate in a more or less favorable position for interaction with the target.

Introducing branching (e.g., adding a methyl group) to the side chain can have two major effects. First, it can introduce conformational constraints, restricting the flexibility of the side chain. This can be beneficial if it locks the molecule into a more active conformation, but detrimental if it prevents the molecule from adopting the necessary binding pose. Second, branching can affect the metabolic stability of the compound by shielding adjacent positions from enzymatic degradation.

Table 2: Illustrative SAR of Side Chain Length and Branching This table illustrates general trends observed in SAR studies and is not based on experimental data for this specific compound series.

Compound IDSide Chain at C4Relative PotencyRationale for Change
Parent 2-Butanoic acidBaselineOptimal length for positioning the carboxylate group.
Analogue E Acetic acidDecreasedThe shorter chain may not allow the carboxylate to reach a key interaction point.
Analogue F Propanoic acidSlightly DecreasedSub-optimal positioning of the carboxylate group.
Analogue G Pentanoic acidDecreasedThe longer chain may position the carboxylate beyond the key interaction point or introduce unfavorable interactions.
Analogue H 2-Methyl-2-butanoic acidVariableBranching restricts rotation, which could be favorable or unfavorable for binding. May increase metabolic stability.

While the carboxylic acid group is often essential for activity due to its ability to form strong ionic and hydrogen bonds, it can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. researchgate.net A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can maintain or improve biological activity while enhancing drug-like characteristics.

Table 3: Common Bioisosteres for the Carboxylic Acid Group This table illustrates common bioisosteric replacements and their general properties.

BioisostereStructureTypical pKaKey Features
Carboxylic Acid-COOH~4-5Planar; acts as H-bond donor and acceptor; often negatively charged at physiological pH.
Tetrazole-CN₄H~4-5Planar; acidic proton; more lipophilic than carboxylic acid; can improve metabolic stability. researchgate.net
Hydroxamic Acid-CONHOH~9Can act as a metal chelator; different H-bonding pattern. nih.gov
1-Hydroxypyrazole-C₃H₃N₂OH~6-7Reduced acidity and enhanced lipophilicity compared to carboxylic acids; can improve membrane permeability. nih.gov
Sulfonamide-SO₂NHR~9-10Non-planar; acts as H-bond donor; different geometry and acidity. researchgate.net

Linker Region Modifications and Their Impact

The linker region, in this case, the ethyl group of the butanoic acid chain, plays a pivotal role in determining the spatial orientation and flexibility of the molecule, which in turn affects its interaction with biological targets. Modifications to this linker, such as altering its length, rigidity, and composition, can have a profound impact on the compound's activity.

Research on various pyrazole-based bioactive compounds has demonstrated that the nature of the linker is a key determinant of potency and selectivity. For instance, in a series of pyrazole-based kinase inhibitors, the pyrazole ring itself can function as a linker, providing an extended conformation necessary for binding. nih.gov The substitution pattern on the linker is also crucial. Studies on other classes of compounds have shown that even minor changes, such as the introduction of a methyl group on a linker, can significantly alter biological activity.

The length of the linker is another critical parameter. For example, in a study of bisbenzimidazole derivatives, a systematic increase in the linker length from 3 to 21 atoms resulted in a significant variation in their DNA binding and cellular uptake. nih.gov This highlights the importance of an optimal linker length to correctly position the key pharmacophoric elements—the pyrazole ring and the carboxylic acid—for effective interaction with their target.

The composition of the linker can also be varied to modulate physicochemical properties. Introducing heteroatoms like oxygen or nitrogen can alter polarity and hydrogen bonding capabilities, which may enhance solubility and target engagement. While specific data on this compound is scarce, the general principles of linker modification in drug design suggest that a systematic exploration of the butanoic acid chain would be a fruitful strategy for optimizing its biological profile.

Table 1: Hypothetical Impact of Linker Modifications on the Activity of this compound Analogues

Modification to Butanoic Acid LinkerPredicted Impact on ActivityRationale
Shortening the alkyl chain (e.g., propanoic acid)May decrease activitySuboptimal positioning of the carboxylic acid group for target interaction.
Lengthening the alkyl chain (e.g., pentanoic acid)Activity may increase or decreaseDependent on the size and shape of the binding pocket; could lead to improved or sterically hindered interactions.
Introducing rigidity (e.g., cyclopropyl (B3062369) group)May increase potency and selectivityReduces conformational flexibility, potentially locking the molecule in a more bioactive conformation.
Introducing polar groups (e.g., hydroxyl, ether)Could enhance solubility and binding affinityMay form additional hydrogen bonds with the target, but could also negatively impact cell permeability.

Strategic Combinations of Structural Elements for Modulating Interactions

The design of bioactive molecules often involves the strategic combination of different structural elements or pharmacophores to achieve a desired biological effect. In the context of this compound, the 1-methyl-pyrazole moiety and the butanoic acid side chain represent two key building blocks that can be combined with other chemical features to modulate interactions with biological targets.

The concept of molecular hybridization, which involves combining two or more pharmacophores, is a widely used strategy in drug discovery. mdpi.com For instance, pyrazole moieties have been successfully combined with other heterocyclic systems like thiazolidinone and isatin (B1672199) to create hybrid molecules with potent anticancer activity. nih.gov The SAR of these hybrids revealed that the combination of these specific heterocycles was crucial for their high potency. nih.gov

Furthermore, the pyrazole ring can act as a bioisostere for a phenyl ring, offering advantages such as improved metabolic stability and altered electronic properties. nih.gov This allows for the strategic replacement of phenyl groups in known active compounds with a pyrazole ring to potentially enhance their pharmacological profile.

In the development of inhibitors for various enzymes, the pyrazole scaffold has been shown to be a versatile platform for structural modifications. For example, in a series of meprin inhibitors, modifications at the 3 and 5 positions of the pyrazole ring with different aryl moieties were explored to modulate inhibitory activity and selectivity. nih.gov The introduction of acidic groups on these aryl substituents was found to significantly impact the potency against different isoforms of the enzyme. nih.gov

The combination of the 1-methyl-pyrazole core with different acidic functionalities is another strategic approach. While the butanoic acid provides a carboxylic acid group, other acidic bioisosteres such as tetrazoles or hydroxamic acids could be explored. The choice of the acidic group can influence the pKa of the molecule and its ability to interact with specific residues in a target's active site.

Table 2: Examples of Strategic Combinations Involving Pyrazole-4-yl-alkanoic Acid Analogues and Their Potential Outcomes

Combined Structural ElementsPotential Biological OutcomeRationale for Combination
1-Methyl-pyrazole-4-yl-butanoic acid + Aromatic/Heterocyclic substituents at position 3 and 5 of the pyrazole ringEnhanced potency and selectivityIntroduction of additional binding interactions with the target protein, exploring different pockets of the active site. nih.gov
1-Methyl-pyrazole-4-yl moiety + Different acidic head groups (e.g., tetrazole, hydroxamic acid)Altered target specificity and pharmacokinetic propertiesDifferent acidic groups can form distinct interactions with target residues and influence properties like membrane permeability and metabolic stability.
Pyrazole-butanoic acid scaffold + Fused ring systemsNovel biological activitiesCombining the pyrazole-acid motif with other known bioactive scaffolds can lead to synergistic effects or entirely new pharmacological profiles. mdpi.com
1-Methyl-pyrazole-4-yl-butanoic acid + Additional pharmacophore linked via a flexible or rigid linkerMulti-target activity or enhanced potency for a single targetTargeting multiple pathways simultaneously or optimizing interactions within a single binding site.

Chirality and Stereoselective Synthesis of 2 1 Methyl 1h Pyrazol 4 Yl Butanoic Acid

Significance of Chirality in Butanoic Acid Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry and pharmacology. For butanoic acid derivatives, particularly those incorporating heterocyclic moieties like pyrazole (B372694), the spatial arrangement of substituents around the chiral center—the alpha-carbon of the butanoic acid chain—can drastically influence biological activity. The two enantiomers of a chiral drug can exhibit widely different pharmacological, toxicological, and pharmacokinetic profiles.

One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even cause undesirable or toxic effects. For instance, in a study of pyrazole-based inhibitors for the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), it was found that the (R)-enantiomer of a related compound showed 99% inhibition at a 100 μM concentration, whereas the (S)-enantiomer exhibited only 14.6% inhibition, demonstrating profound stereoselectivity in enzyme-inhibitor interactions. nih.gov This highlights the necessity of producing single-enantiomer compounds to maximize therapeutic efficacy and minimize potential adverse effects. The pyrazole ring itself is a key structural motif in numerous pharmaceutical drugs, and the addition of a chiral butanoic acid side chain introduces a critical stereocenter that dictates its interaction with chiral biological targets like enzymes and receptors. researchgate.netresearchgate.net

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid requires specialized methods known as asymmetric synthesis. These strategies aim to selectively produce one enantiomer over the other.

Chiral Pool Strategy Utilizing Natural Precursors

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds, such as amino acids or carbohydrates, as starting materials. This approach incorporates a pre-existing stereocenter into the synthetic route, which is then elaborated to form the target molecule. While specific examples detailing the synthesis of this compound from a chiral pool are not prevalent in the literature, the principle involves selecting a natural precursor with the desired stereochemistry at a key position that can be converted into the butanoic acid side chain.

Chiral Auxiliary-Mediated Asymmetric Induction

A widely employed method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the new stereocenter is formed, the auxiliary is removed and can often be recovered for reuse.

A prominent example of this approach in the synthesis of related chiral pyrazole derivatives involves tert-butanesulfinamide. nih.gov For instance, a prochiral aldehyde can be condensed with (R)-(+)-tert-butanesulfinamide to form a chiral sulfinylimine. The stereoselective addition of a nucleophile to this imine is directed by the bulky tert-butanesulfinyl group, leading to the formation of a new chiral center with high diastereoselectivity. The auxiliary is then cleaved under acidic conditions to yield the chiral amine, which can be further processed to create the final pyrazole derivative. nih.govrsc.org Oxazolidinones, popularized by David Evans, are another class of powerful chiral auxiliaries used in stereoselective alkylation and aldol (B89426) reactions to create chiral centers. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Key Features
tert-Butanesulfinamide Nucleophilic addition to imines Forms chiral sulfinylimines; directs addition of organometallic reagents. nih.govrsc.org
Oxazolidinones (Evans Auxiliaries) Alkylation, Aldol reactions Forms an imide with the substrate; directs enolate reactions.
Pseudoephedrine Alkylation Forms a chiral amide; the enolate is shielded on one face. wikipedia.org

Enantioselective Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Enantioselective catalysis is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis: This branch of catalysis uses small, chiral organic molecules to induce asymmetry. For the synthesis of pyrazole-containing structures, chiral secondary amines or cinchona alkaloids have been successfully used. nih.govnih.gov For example, an asymmetric Michael addition reaction, a key C-C bond-forming step, can be catalyzed by a chiral organocatalyst to set the stereocenter. Organocatalytic methods have been developed for the synthesis of various pyrazole and pyrazolone (B3327878) derivatives with high enantioselectivities (up to >99% ee). nih.govrsc.orgacs.org

Metal-Catalyzed Asymmetric Reactions: Chiral complexes of transition metals (e.g., copper, zinc, rhodium) are powerful catalysts for asymmetric synthesis. rsc.org For pyrazole synthesis, metal-catalyzed reactions like 1,3-dipolar cycloadditions or aza-Michael additions have been employed to create chiral pyrazolidine (B1218672) and pyrazoline precursors. nih.gov For example, chiral N,N'-dioxide metal complexes have been used in the asymmetric alkenylation of pyrazole-4,5-dione ketimines, affording products with up to 99% enantiomeric excess. thieme-connect.com A copper(II)-catalyzed cascade reaction has also been reported for the synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives, which, while not detailed as asymmetric, represents a modern approach where a chiral ligand could potentially be introduced to achieve enantioselectivity. nih.govresearchgate.netrsc.org

Table 2: Comparison of Asymmetric Catalysis Approaches for Pyrazole Synthesis

Catalysis Type Catalyst Example Reaction Type Typical Enantiomeric Excess (ee)
Organocatalysis Cinchona Alkaloids Michael Addition Mediocre to >99% nih.gov
Organocatalysis Chiral Secondary Amines [3+2] Cycloaddition High nih.gov
Metal Catalysis Chiral N,N'-Dioxide-Zn(II) Complex Alkenylation Up to 99% thieme-connect.com

Resolution of Racemic Mixtures (e.g., Enzymatic, Chromatographic)

When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), a resolution process is required to separate them. libretexts.org

Enzymatic Resolution: This method utilizes the stereospecificity of enzymes, which often catalyze a reaction on only one enantiomer of a racemic substrate. For example, a lipase (B570770) enzyme could be used to selectively hydrolyze an ester derivative of racemic this compound, leaving the unreacted enantiomer of the ester and the hydrolyzed enantiomer of the acid, which can then be separated.

Chromatographic Resolution: Chiral chromatography is a powerful technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method is widely used on both analytical and preparative scales. An alternative is to first derivatize the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by standard chromatography techniques like silica (B1680970) gel column chromatography. libretexts.org

Determination of Absolute Configuration (e.g., X-ray Crystallography)

Once a single enantiomer has been synthesized or isolated, its absolute configuration (the actual 3D arrangement of atoms, designated as R or S) must be determined. The most definitive method for this is single-crystal X-ray crystallography. spast.org

If a suitable single crystal of the enantiomerically pure compound, or a derivative thereof, can be grown, X-ray diffraction analysis can provide a complete three-dimensional structure of the molecule. nih.gov This allows for the unambiguous assignment of the absolute configuration at the chiral center. Numerous crystal structures of pyrazole derivatives have been reported in the literature, establishing the utility of this technique for structural elucidation in this class of compounds. researchgate.netcambridge.orgresearchgate.net The crystal structure reveals precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. researchgate.net

Despite a comprehensive search of scientific literature and patent databases, no specific research findings on the chirality, stereoselective synthesis, or the impact of stereochemistry on molecular recognition for the compound "this compound" are publicly available.

The synthesis of related but distinct pyrazole derivatives, such as 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids, has been documented. wikipedia.orgidealawyers.comrsc.orgnih.govresearchgate.net Additionally, general methods for the stereoselective synthesis and chiral resolution of various organic compounds are well-established in the field of chemistry. wikipedia.orgbeilstein-journals.orgnih.govmdpi.com These include techniques like the use of chiral auxiliaries, asymmetric catalysis, and chiral chromatography. beilstein-journals.orgnih.gov

The profound impact of stereochemistry on the biological activity and molecular recognition of chiral molecules is a fundamental principle in pharmacology and medicinal chemistry. nih.govmdpi.com Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties due to the three-dimensional nature of their interactions with chiral biological targets like enzymes and receptors. nih.govmdpi.com

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or a discussion on the impact of its stereochemistry on molecular recognition as requested. The scientific record, as accessible through public databases, does not currently contain this specific information.

Potential As a Building Block and Scaffold in Advanced Organic Synthesis

Utility of Pyrazole-Butanoic Acid Scaffolds in Designing Complex Molecules

Pyrazole-butanoic acid scaffolds are valuable tools in the design of complex molecules due to the inherent properties of the pyrazole (B372694) core. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. The presence of the butanoic acid moiety provides a carboxylic acid functional group that is readily amenable to a variety of chemical transformations, serving as a handle for the introduction of further molecular complexity.

A notable example of the utility of related pyrazole-alkanoic acid scaffolds is in the synthesis of kinase inhibitors. The pyrazole core can serve as a hinge-binding motif, while the alkanoic acid can be functionalized to interact with other regions of the ATP-binding pocket. While specific research on 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid is limited, the broader class of pyrazole-containing compounds has seen extensive use in the development of therapeutics for a range of diseases.

Derivatization Strategies for Diverse Chemical Libraries

The structural features of this compound offer several avenues for derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.

Table 1: Potential Derivatization Strategies for this compound

Functional GroupDerivatization ReactionPotential New Functional Groups
Carboxylic AcidAmide couplingAmides, sulfonamides
EsterificationEsters
ReductionAlcohols
Curtius/Lossen rearrangementAmines, carbamates
Pyrazole Ring (C-H activation)HalogenationBromo, Chloro, Iodo derivatives
Nitration/SulfonationNitro, Sulfonic acid derivatives
Metal-catalyzed cross-couplingAryl, heteroaryl, alkyl groups
Butanoic Acid alpha-carbonAlpha-halogenationHalogenated derivatives
AlkylationSubstituted butanoic acids

The carboxylic acid is a particularly versatile functional group. Standard amide coupling reactions with a diverse range of primary and secondary amines can rapidly generate large libraries of amides. These amides can introduce a wide variety of substituents, modulating the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. Similarly, esterification with various alcohols can yield a library of esters with differing steric and electronic properties.

The pyrazole ring itself, although relatively stable, can undergo functionalization. Electrophilic substitution reactions, such as halogenation or nitration, can introduce substituents at the C-3 and C-5 positions. Furthermore, modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, could be employed to introduce aryl or heteroaryl groups at these positions, significantly expanding the structural diversity of the scaffold.

Applications in Fragment-Based Chemical Research

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of lead compounds, starting from small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency. The pyrazole moiety is a well-established fragment in FBDD due to its favorable properties, including its metabolic stability and its ability to form key interactions with protein targets.

While direct screening data for this compound is not widely available, its structural components are relevant to FBDD. The 1-methyl-pyrazole core can be considered a valuable fragment for screening campaigns. The butanoic acid side chain provides a clear vector for fragment evolution, allowing for the systematic growth of the fragment into a more potent lead compound by exploring the surrounding binding pocket.

For instance, if the pyrazole core of this compound is identified as a binder to a target protein, the butanoic acid can be modified to introduce new functionalities that pick up additional interactions. This "fragment growing" approach is a cornerstone of FBDD.

Table 2: Physicochemical Properties Relevant to Fragment-Based Drug Discovery

PropertyValue (Predicted)"Rule of Three" Compliance
Molecular Weight~170 g/mol Yes (<300)
cLogP~1.2Yes (<3)
Hydrogen Bond Donors1Yes (≤3)
Hydrogen Bond Acceptors3Yes (≤3)

The predicted physicochemical properties of this compound align well with the "Rule of Three," a set of guidelines for the properties of effective fragments. This suggests its potential as a starting point for fragment-based lead discovery campaigns.

Future Directions in Scaffold-Based Chemical Research

The future of scaffold-based research involving pyrazole-butanoic acids lies in the continued exploration of their synthetic versatility and their application in the discovery of novel bioactive molecules. The development of new synthetic methodologies for the regioselective functionalization of the pyrazole ring will be crucial for expanding the accessible chemical space.

The integration of computational methods with synthetic chemistry will play an increasingly important role. In silico screening of virtual libraries based on the this compound scaffold can help to prioritize synthetic targets and accelerate the discovery of new hits. Furthermore, the use of this scaffold in the design of covalent inhibitors, where the butanoic acid or a derivative is designed to form a covalent bond with a specific residue in the target protein, represents an exciting avenue for future research.

Another promising direction is the use of pyrazole-butanoic acid scaffolds in the development of proteolysis-targeting chimeras (PROTACs). The scaffold could be functionalized to bind to a target protein on one end and an E3 ligase on the other, leading to the targeted degradation of the protein of interest. The modular nature of the this compound scaffold makes it well-suited for the assembly of such bifunctional molecules.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or multi-step coupling reactions. For example, 4-methylpyrazole derivatives can react with brominated butanoic acid precursors under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF. Optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for pyrazole:halide) improves yields. Post-synthesis purification via recrystallization or column chromatography ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection monitors purity. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Intermediate Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-containing carboxylic acids?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Standardized protocols, such as using MTT assays for cytotoxicity (24–72 hr incubation, 10–100 µM dose ranges) and MIC tests for antimicrobial activity, reduce inconsistencies. Cross-validation with structural analogs (e.g., 4-(4-chloro-pyrazolyl)butanoic acid) helps isolate substituent-specific effects .

Q. What experimental design considerations are critical when evaluating the acid dissociation constant (pKa) of this compound?

  • Methodological Answer : Potentiometric titration in aqueous buffers (pH 2–12) at 25°C is standard. Account for solvent effects by comparing results in water vs. DMSO. Use UV-Vis spectroscopy to track protonation states of the pyrazole ring, which may influence pKa values by 0.5–1.5 units .

Advanced Questions

Q. How can X-ray crystallography using SHELXL software aid in determining the three-dimensional conformation of this compound?

  • Methodological Answer : SHELXL refines crystal structures by least-squares minimization against high-resolution data (≤1.0 Å). For this compound, assign anisotropic displacement parameters to the pyrazole ring and carboxyl group to resolve torsional angles. Twin refinement (via TWIN/BASF commands) addresses potential twinning in polar space groups .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) identifies binding poses in enzyme active sites. Parameterize the carboxylate group with RESP charges (via Gaussian 09) for accurate electrostatic modeling. MD simulations (NAMD, 50 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the carboxylic acid and catalytic residues .

Q. What strategies are effective for analyzing regiochemical outcomes in nucleophilic substitution reactions during the synthesis of pyrazole-substituted carboxylic acids?

  • Methodological Answer : Use 2D NMR (NOESY, HSQC) to distinguish between N1- and N2-substituted pyrazole isomers. Kinetic studies under varying temperatures (20–60°C) and bases (e.g., Et₃N vs. DBU) reveal preference for 4-substitution due to steric hindrance at N1. Computational analysis (DFT, B3LYP/6-31G*) predicts thermodynamic stability of regioisomers .

Q. How can researchers employ structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound derivatives?

  • Methodological Answer : Systematic substitution at the pyrazole 3-position (e.g., Cl, CF₃) or butanoic acid chain (α-methylation) modulates lipophilicity (clogP) and target affinity. Compare IC₅₀ values against analogs like MCPB (herbicidal activity) to identify critical functional groups. In silico ADMET profiling (SwissADME) prioritizes derivatives with balanced solubility and permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.